4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole
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Overview
Description
2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a nitro group, an oxathiolane ring, and an indazole moiety
Preparation Methods
The synthesis of 2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the indazole core is typically achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Oxathiolane Ring: The oxathiolane ring can be introduced via a nucleophilic substitution reaction involving a suitable thiol and an epoxide.
Formation of the Furan Ring: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Final Coupling: The final step involves coupling the furan ring with the nitro-indazole-oxathiolane intermediate using a suitable coupling reagent, such as a sulfonyl chloride.
Chemical Reactions Analysis
2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The oxathiolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and diol.
Scientific Research Applications
2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, making it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE can be compared with other similar compounds, such as:
Indazole Derivatives: These compounds share the indazole core and exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Furan Derivatives: Compounds with a furan ring are known for their antimicrobial and anticancer activities.
Nitro Compounds: Nitro-containing compounds are widely used in medicinal chemistry for their antibacterial and anticancer properties.
Properties
Molecular Formula |
C21H17N3O4S2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole |
InChI |
InChI=1S/C21H17N3O4S2/c25-24(26)15-11-17-19(18(12-15)30-13-16-7-4-8-27-16)20(21-28-9-10-29-21)22-23(17)14-5-2-1-3-6-14/h1-8,11-12,21H,9-10,13H2 |
InChI Key |
YNBDPEPSMBFDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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